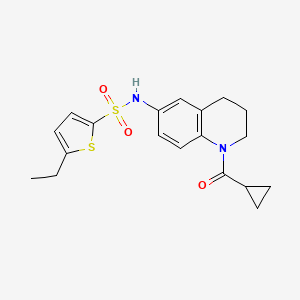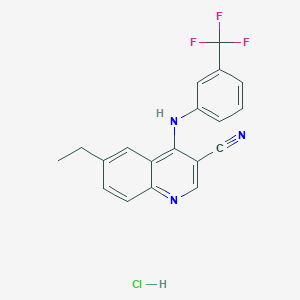![molecular formula C14H13BrN2OS B2863351 4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-37-8](/img/structure/B2863351.png)
4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . The synthesis process involved designing and screening these compounds against Mycobacteria .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound of interest is related to a class of chemicals that have shown varied biological activities, including antiviral, anticorrosive, and antimicrobial properties. These compounds' synthesis often involves the alkylation of thiouracils, indicating a chemical strategy for integrating sulfur atoms into biologically active molecules. For instance, derivatives of pyrimidin-4(3H)-one have been found to exhibit virus-inhibiting properties, specifically against the human immunodeficiency virus type 1 (HIV-1), showcasing their potential as antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004). Similarly, pyridopyrimidinone derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel, suggesting applications beyond biomedical research (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial and Antifungal Properties
Research into pyrimidin-2(1H)-one derivatives has also highlighted their potential as antimicrobial and antifungal agents. For example, studies on hybrid compounds containing the aminothiazol-4-yl group have revealed significant activity against various bacterial and fungal strains (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009). This suggests a promising avenue for developing new antimicrobial drugs to combat resistant pathogens.
Antitumor Activity
The structural modification of pyrimidine derivatives has also been explored for potential antitumor applications. Compounds synthesized by reacting specific pyrimidine derivatives with various substituents have shown potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017). This indicates the versatility of pyrimidine-based compounds in medicinal chemistry, offering pathways for the development of novel anticancer therapies.
Corrosion Inhibition
The application of pyrimidine derivatives extends into materials science, particularly in the field of corrosion inhibition. Pyridopyrimidinone derivatives have been evaluated for their ability to protect carbon steel against corrosion, demonstrating the multifaceted utility of these compounds (Abdallah, Shalabi, & Bayoumy, 2018). Their effectiveness as mixed-type inhibitors highlights the potential for developing safer, more environmentally friendly corrosion inhibitors.
Mecanismo De Acción
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been found to exhibit antimicrobial and antifungal activities . They have also been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .
Mode of Action
It’s worth noting that thieno[2,3-d]pyrimidine derivatives have been found to exhibit antimicrobial activity against pseudomonas aeruginosa . This suggests that these compounds may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s plausible that this compound may interfere with bacterial cell wall synthesis or protein production, thereby inhibiting bacterial growth .
Result of Action
Similar thieno[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial activity . This suggests that the compound may lead to the death of bacterial cells, thereby reducing infection.
Propiedades
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-6-4-9(5-7-10)8-19-13-11-2-1-3-12(11)16-14(18)17-13/h4-7H,1-3,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYVJEZUYXNKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

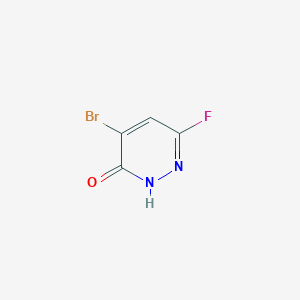
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)
![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)
![N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2863275.png)
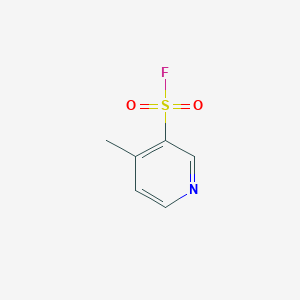
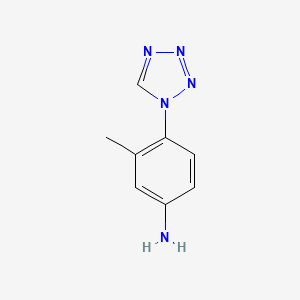
![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)
![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2863284.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/new.no-structure.jpg)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)
